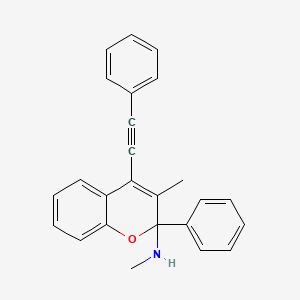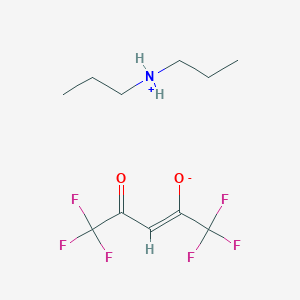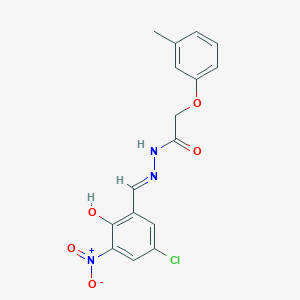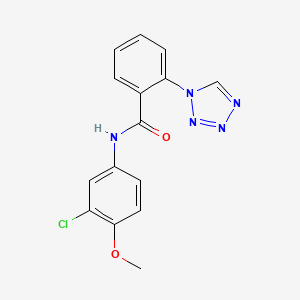
N,3-dimethyl-2-phenyl-4-(phenylethynyl)-2H-chromen-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,3-dimethyl-2-phenyl-4-(phenylethynyl)-2H-chromen-2-amine, also known as DMPPA, is a synthetic compound that belongs to the class of chromen-2-amines. DMPPA has been studied for its potential use in scientific research due to its unique chemical properties and potential therapeutic applications.
Mecanismo De Acción
N,3-dimethyl-2-phenyl-4-(phenylethynyl)-2H-chromen-2-amine binds to the sigma-2 receptor, which is thought to be involved in the regulation of cellular processes such as cell growth, differentiation, and apoptosis. The exact mechanism of action of this compound is not fully understood, but it is thought to induce apoptosis in cancer cells through the activation of the sigma-2 receptor.
Biochemical and Physiological Effects
This compound has been shown to have antitumor activity in various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is often disrupted in cancer cells. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,3-dimethyl-2-phenyl-4-(phenylethynyl)-2H-chromen-2-amine in lab experiments is its high potency and specificity for the sigma-2 receptor. This allows for precise targeting of the receptor and reduces the potential for off-target effects. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving N,3-dimethyl-2-phenyl-4-(phenylethynyl)-2H-chromen-2-amine. One area of interest is the development of this compound derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the mechanism of action of this compound and its potential role in the regulation of cellular processes such as cell growth, differentiation, and apoptosis. Additionally, further studies are needed to determine the potential therapeutic applications of this compound in various diseases, including cancer and neurodegenerative diseases.
Conclusion
This compound is a synthetic compound with potential therapeutic applications in various diseases, including cancer and neurodegenerative diseases. It binds to the sigma-2 receptor and has been shown to have antitumor and neuroprotective effects. While there are limitations to its use in lab experiments, this compound remains a promising tool compound for scientific research. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
N,3-dimethyl-2-phenyl-4-(phenylethynyl)-2H-chromen-2-amine can be synthesized through a multi-step process involving the reaction of 2-phenylacetonitrile with 2-methyl-2-butene-1-ol to form 2-phenyl-3-methylbut-2-enenitrile. The resulting compound is then reacted with 4-iodo-2H-chromen-2-one to form this compound. This synthesis method has been optimized to produce this compound with high yield and purity.
Aplicaciones Científicas De Investigación
N,3-dimethyl-2-phenyl-4-(phenylethynyl)-2H-chromen-2-amine has been studied for its potential use as a tool compound in scientific research. It has been shown to bind to the sigma-2 receptor, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. This compound has also been shown to have antitumor activity in vitro and in vivo, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
N,3-dimethyl-2-phenyl-4-(2-phenylethynyl)chromen-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO/c1-19-22(18-17-20-11-5-3-6-12-20)23-15-9-10-16-24(23)27-25(19,26-2)21-13-7-4-8-14-21/h3-16,26H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFTWSIXNUFEAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2OC1(C3=CC=CC=C3)NC)C#CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(2-cyclohexylethyl)-2-[(1-methyl-4-piperidinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6131622.png)
![2-(2-hydroxyphenyl)-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-4-quinolinecarbohydrazide](/img/structure/B6131628.png)
![2-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6131633.png)
![4-[({3-[3-(1-azepanyl)-2-hydroxypropoxy]benzyl}amino)methyl]-1,6-heptadien-4-ol](/img/structure/B6131641.png)
![7-tert-butyl-2-(5-nitro-2-furyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6131651.png)
![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B6131652.png)
![2-methoxy-2-phenyl-N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B6131653.png)
![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6131657.png)

![ethyl (4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-morpholinyl)acetate](/img/structure/B6131677.png)
![3-(3-isopropoxybenzoyl)-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B6131685.png)


![2-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B6131712.png)
